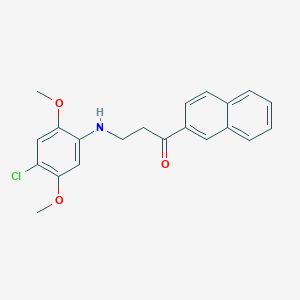
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, commonly referred to as CNDNP, is a potent and selective inhibitor of the enzyme tyrosine hydroxylase (TH). TH is a key enzyme in the synthesis of the neurotransmitter dopamine, and its inhibition can have profound effects on the nervous system. CNDNP has been studied extensively in laboratory settings, and its biochemical and physiological effects have been elucidated.
Aplicaciones Científicas De Investigación
CNDNP has been studied extensively in laboratory settings, and its effects on the nervous system have been elucidated. It has been used to study the biochemical and physiological effects of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone inhibition, as well as the molecular mechanisms underlying its action. Additionally, CNDNP has been used to study the effects of dopamine on behavior, and its potential role in the development of neurological disorders such as Parkinson’s disease.
Mecanismo De Acción
CNDNP acts as an inhibitor of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, the enzyme responsible for the conversion of tyrosine to dopamine. By inhibiting this enzyme, CNDNP reduces the amount of dopamine produced and can have profound effects on the nervous system.
Biochemical and Physiological Effects
CNDNP has been shown to reduce the level of dopamine in the brain, leading to a decrease in motor activity and a decrease in the reward response. Additionally, CNDNP has been shown to increase the levels of the neurotransmitter serotonin in the brain, leading to an increase in anxiety and depression-like behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNDNP is a relatively simple molecule to synthesize and is relatively stable, making it a suitable reagent for laboratory experiments. Additionally, CNDNP is a potent and selective inhibitor of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, making it a useful tool for studying the effects of dopamine on behavior. However, CNDNP is a relatively new compound, and its long-term effects on the body are not yet known.
Direcciones Futuras
Given the potential of CNDNP as a tool for studying the effects of dopamine on behavior, there are a number of potential future directions for research. These include further studies into the biochemical and physiological effects of CNDNP, as well as the development of new compounds with similar properties. Additionally, further research into the potential role of CNDNP in the development of neurological disorders such as Parkinson’s disease is warranted. Finally, further studies into the long-term effects of CNDNP on the body are needed in order to determine its safety for use in humans.
Métodos De Síntesis
CNDNP is synthesized from commercially available starting materials. The synthesis is performed in two steps, with the first step involving the reaction of 4-chloro-2,5-dimethoxyaniline with 2-naphthylacetic acid. This reaction produces 3-(4-chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone, which is then reacted with sodium borohydride to form the final product. The synthesis is relatively simple and can be completed in a few hours.
Propiedades
IUPAC Name |
3-(4-chloro-2,5-dimethoxyanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-25-20-13-18(21(26-2)12-17(20)22)23-10-9-19(24)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11-13,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJLNLPLFDUCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCCC(=O)C2=CC3=CC=CC=C3C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

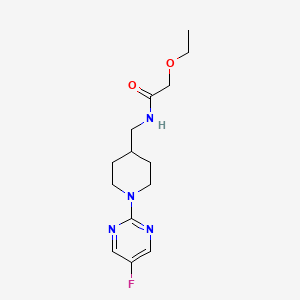
![(3-Amino-4-(phenylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2786534.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2786535.png)

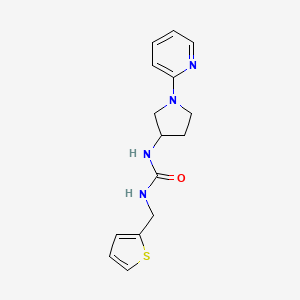
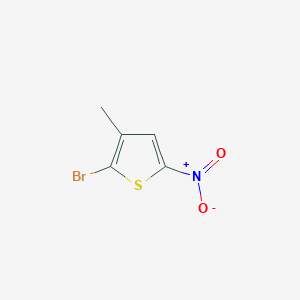
![N-(4-bromo-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2786540.png)
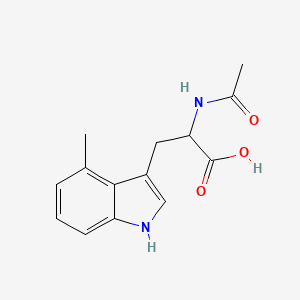
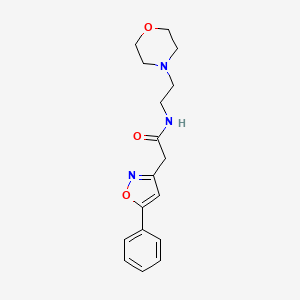
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2786545.png)
![3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2786546.png)
![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2786547.png)
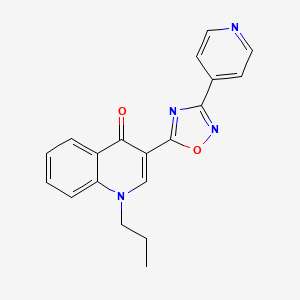
![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2786555.png)